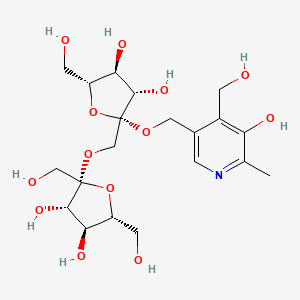
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one, also known as BEHQ, is a synthetic compound that belongs to the family of quinolones. It has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one is not well understood. However, it is believed to act as a modulator of ion channels and to interact with proteins and lipids in membranes.
Effets Biochimiques Et Physiologiques
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to interact with proteins and lipids in membranes, leading to changes in their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one. One direction is the development of new synthetic methods for 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one and its derivatives. Another direction is the study of its potential as an anticancer agent and as a modulator of ion channels. Additionally, the study of its interactions with proteins and lipids in membranes could lead to a better understanding of membrane structure and function. Finally, the use of 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one as a building block for the synthesis of functional materials could lead to the development of new materials with unique properties.
Méthodes De Synthèse
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one can be synthesized by several methods, including the reaction of 3-butyl-4-hydroxyquinolin-2(1H)-one with ethyl iodide in the presence of a base, or the reaction of 3-butyl-4-chloroquinolin-2(1H)-one with ethyl hydroxide. The final product is obtained by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been used in various scientific research fields, including biochemistry, pharmacology, and materials science. In biochemistry, 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been used as a fluorescent probe to study the interaction of proteins with lipids and membranes. In pharmacology, 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been studied for its potential as an anticancer agent and as a modulator of ion channels. In materials science, 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been used as a building block for the synthesis of metal-organic frameworks and other functional materials.
Propriétés
IUPAC Name |
3-butyl-1-ethyl-4-hydroxyquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-5-8-12-14(17)11-9-6-7-10-13(11)16(4-2)15(12)18/h6-7,9-10,17H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEAHUQFIHFGSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2N(C1=O)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716130 |
Source


|
| Record name | 3-Butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | |
CAS RN |
144603-03-2 |
Source


|
| Record name | 3-Butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B582793.png)




![(3S,6R)-3,4,5-Trihydroxy-6-[3-(1-nitrosopiperidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylic acid](/img/structure/B582805.png)